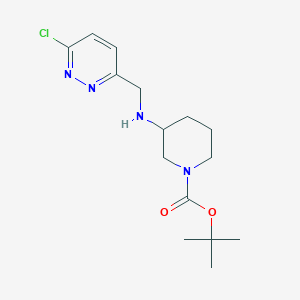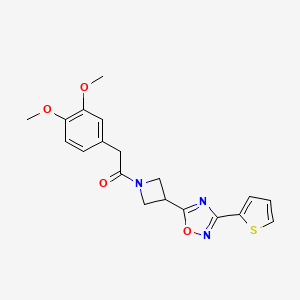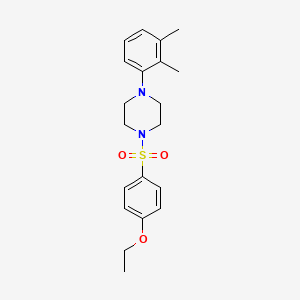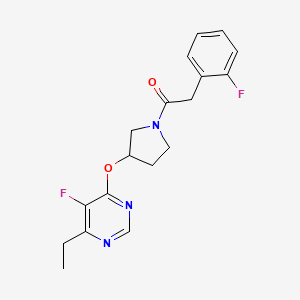
tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as tert-butyl 3-{[(6-chloropyridazin-3-yl)methyl]amino}piperidine-1-carboxylate, has a CAS Number of 1420973-34-7 . It has a molecular weight of 326.83 . The compound is typically stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-4-5-12(10-20)17-9-11-6-7-13(16)19-18-11/h6-7,12,17H,4-5,8-10H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 326.83 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the current literature.Applications De Recherche Scientifique
Synthesis of Enantiopure Derivatives
Researchers have developed methods to synthesize enantiopure derivatives, such as 4-hydroxypipecolate and 4-hydroxylysine, starting from common precursors including tert-butyl 2-substituted piperidinecarboxylates. These derivatives are important in the synthesis of compounds with potential biological activities. The studies emphasize the versatility of tert-butyl piperidinecarboxylate derivatives in synthesizing complex molecules (J. Marin et al., 2004).
Intermediate for Anticancer Drugs
Tert-butyl piperidinecarboxylate derivatives have been identified as crucial intermediates in the synthesis of small molecule anticancer drugs. A study highlights a rapid and high-yield synthetic method for tert-butyl 4-formylpiperidine-1-carboxylate, demonstrating its importance in the development of new therapeutic agents (Binliang Zhang et al., 2018).
Structural and Molecular Studies
The synthesis and characterization of tert-butyl piperidinecarboxylate derivatives have been thoroughly investigated, including studies on their molecular structures. These studies provide valuable insights into the compound's chemical behavior and potential applications in designing new molecules with specific properties (T. Moriguchi et al., 2014).
Biological Evaluation
Some tert-butyl piperidinecarboxylate derivatives have been synthesized and evaluated for their biological activities. For example, research on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate explored its antibacterial and anthelmintic activities, highlighting the potential for developing new drugs based on these scaffolds (C. Sanjeevarayappa et al., 2015).
Novel Synthetic Routes
Innovative synthetic routes have been developed to create tert-butyl piperidinecarboxylate derivatives, showcasing the compound's role in facilitating the synthesis of structurally diverse and biologically significant molecules. These synthetic advancements contribute to the broader field of medicinal chemistry and drug development (D. Passarella et al., 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
tert-butyl 3-[(6-chloropyridazin-3-yl)methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-4-5-12(10-20)17-9-11-6-7-13(16)19-18-11/h6-7,12,17H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSQVSUWBKGCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2958690.png)
![Benzo[b]thiophen-2-yl(4-(benzylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2958691.png)

![N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2958693.png)
![ethyl [2-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2958695.png)

![4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2958700.png)

![(E)-4-(Dimethylamino)-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]but-2-enamide](/img/structure/B2958703.png)


![4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide](/img/structure/B2958710.png)


